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Compound of Interest

Compound Name: Fimasartan-d6

Cat. No.: B12417868 Get Quote

This guide provides a detailed comparison of different oral formulations of Fimasartan, a potent

angiotensin II receptor blocker for the treatment of hypertension. The focus is on the

bioequivalence between a fixed-dose combination (FDC) of Fimasartan and Rosuvastatin and

the concurrent administration of the individual tablets. This analysis is supported by

experimental data from a pivotal clinical study, with a focus on the pharmacokinetic profiles and

the bioanalytical methodologies employed. While the use of a deuterated internal standard

such as Fimasartan-d6 is a standard practice in bioanalytical assays for ensuring accuracy

and precision, the presented study utilized a different structural analog as an internal standard.

The principles and workflow, however, remain illustrative for researchers in the field.

Quantitative Data Comparison
The bioequivalence of a Fimasartan/Rosuvastatin 120 mg/20 mg FDC tablet was compared to

the co-administration of the individual components in a randomized, open-label, single-dose,

two-treatment, two-way crossover study involving 78 healthy volunteers.[1][2][3] The key

pharmacokinetic parameters are summarized in the table below.
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Pharmacokinet
ic Parameter

Test
Formulation
(FDC)

Reference
Formulation
(Co-
administered)

Geometric
Mean Ratio
(90% CI)

Bioequivalenc
e Conclusion

Fimasartan

Cmax (ng/mL) 384.5 ± 249.7 370.8 ± 204.8
1.0399 (0.8665–

1.2479)
Bioequivalent

AUC0–t

(ng·h/mL)
1876.1 ± 794.4 1881.3 ± 801.1

0.9999 (0.9391–

1.0646)
Bioequivalent

AUC0–∞

(ng·h/mL)
1968.3 ± 821.5 1972.9 ± 824.2

1.0001 (0.9401–

1.0648)
Bioequivalent

Tmax (h) 1.5 (0.5 - 4.0) 1.5 (0.3 - 4.0) - -

t1/2 (h) 9.8 ± 2.6 9.7 ± 2.5 - -

Data are presented as mean ± standard deviation for Cmax, AUC, and t1/2, and as median

(range) for Tmax. The 90% Confidence Interval (CI) for the geometric mean ratio of the test to

reference formulation for Cmax and AUC parameters fell within the regulatory acceptance

range of 0.8000–1.2500.[1][3]

Experimental Workflow
The following diagram illustrates the typical workflow of a bioequivalence study, from participant

enrollment to final data analysis.
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Bioequivalence Study Workflow
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Detailed Experimental Protocols
The determination of Fimasartan concentrations in plasma was conducted using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

1. Sample Preparation:

To 50 µL of human plasma, 20 µL of the internal standard (BR-A-563, 1,000 ng/mL) was

added.

Protein precipitation was induced by adding 50 µL of 1% formic acid and 1 mL of an organic

solvent mixture (ethyl acetate:hexane = 8:2), followed by vortexing for 10 minutes.

The samples were then centrifuged at 4,000 rpm for 10 minutes at 4°C.

800 µL of the supernatant was transferred to a new tube and evaporated to dryness under a

nitrogen stream at 50°C.

The residue was reconstituted in 2 mL of a 90% acetonitrile solution containing 0.05% formic

acid.

After vortexing for 5 minutes, the solution was centrifuged at 4,000 rpm for 10 minutes at

4°C.

A 3 µL aliquot of the final solution was injected into the LC-MS/MS system.[3]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:

Chromatographic System: Agilent 1200 series HPLC system.[3]

Mass Spectrometer: MDS SCIEX API-4000 triple quadrupole mass spectrometer.[3]

Column: Luna HILIC column (2.1 × 50 mm, 2.6 µm particle size).[3]

Mobile Phase: A 20:80 (v/v) mixture of 0.05% formic acid in water and 0.05% formic acid in

acetonitrile.[3]

Flow Rate: 200 µL/min.[3]
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Ionization Mode: Multiple reaction monitoring (MRM).[3]

Mass Transitions:

Fimasartan: m/z 502.42 → 207.10[3]

Internal Standard (BR-A-563): m/z 526.48 → 207.20[3]

The analytical method was validated for linearity, accuracy, precision, and stability, with the

linear calibration curve for Fimasartan ranging from 2 to 1,500 ng/mL.[3]

Signaling Pathway of Fimasartan
Fimasartan exerts its antihypertensive effect by blocking the Angiotensin II type 1 (AT1)

receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The diagram

below illustrates this mechanism of action.
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Fimasartan's Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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